molecular formula C11H13N B1269752 1-Benzyl-3-pyrroline CAS No. 6913-92-4

1-Benzyl-3-pyrroline

Cat. No. B1269752
CAS RN: 6913-92-4
M. Wt: 159.23 g/mol
InChI Key: LRFHKHHUKGZIGE-UHFFFAOYSA-N
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Patent
US06130338

Procedure details

To a solution containing 35.4 g (0.4 mol) of cis-2-butene-1,4-diol, 83.8 g (0.8mol) of triethylamine, and 416.6 g of ethyl acetate in a round flask reactor, methanesulfonyl chloride was added dropwise with stirring for 30 min. at about 5° C. using an ice-bath. After addition, the mixture was allowed to react with stirring for 2 hours at room temperature. To the mixture, 171.7 g (1.6 mol) of benzylamine was added continuously dropwise with stirring for 30 min. at ambient temperature. After 2 hours of stirring, the crystallized solid was removed by filtration; 42.0 g of 35% HCl (aq) was added to the filtrate, and then excess benzylamine hydrochloride was removed by filtration or extraction. After the solvent was evaporated under reduced pressure, 52.2 g of 1-benzyl-3-pyrroline (yield 82.0%) was obtained.
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
83.8 g
Type
reactant
Reaction Step One
Quantity
416.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
171.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)/C=C\CO.[CH2:7]([N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])[CH3:8].CS(Cl)(=O)=O.C(N)[C:20]1[CH:25]=[CH:24]C=[CH:22][CH:21]=1>C(OCC)(=O)C>[CH2:7]([N:9]1[CH2:12][CH:13]=[CH:11][CH2:10]1)[C:8]1[CH:24]=[CH:25][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
35.4 g
Type
reactant
Smiles
C(\C=C/CO)O
Name
Quantity
83.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
416.6 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
171.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 min. at about 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring for 2 hours at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring for 30 min. at ambient temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
After 2 hours of stirring
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crystallized solid was removed by filtration
ADDITION
Type
ADDITION
Details
42.0 g of 35% HCl (aq) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
excess benzylamine hydrochloride was removed by filtration or extraction
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 52.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.